molecular formula C28H43Cl3N6O3 B592690 BIX01294 (hydrochloride hydrate) CAS No. 1808255-64-2

BIX01294 (hydrochloride hydrate)

Cat. No.: B592690
CAS No.: 1808255-64-2
M. Wt: 600
InChI Key: BZOWJAYUMMHCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIX01294 (hydrochloride hydrate) is a selective inhibitor of G9a, a histone methyltransferase (HMT). It can also inhibit G9a-like protein (GLP), but is less effective .


Molecular Structure Analysis

The molecular formula of BIX01294 (hydrochloride hydrate) is C28H38N6O2 • 3HCl [XH2O] and its formula weight is 600.0 . The InChI code for BIX01294 (hydrochloride hydrate) is InChI=1S/C28H38N6O2.3ClH.H2O/c1-32-12-7-13-34 (17-16-32)28-30-24-19-26 (36-3)25 (35-2)18-23 (24)27 (31-28)29-22-10-14-33 (15-11-22)20-21-8-5-4-6-9-21;;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3, (H,29,30,31);3*1H;1H2 .


Chemical Reactions Analysis

BIX01294 (hydrochloride hydrate) is a selective inhibitor of G9a HMTase (IC50 = 1.7 μM). It less effectively inhibits the HMTase G9a-like protein (GLP; IC50 = 38 μM) and has no effect on other known HMTases .


Physical and Chemical Properties Analysis

BIX01294 (hydrochloride hydrate) is a crystalline solid. It has a solubility of 5 mg/ml in DMSO and 10 mg/ml in water . The λmax values are 212, 247, 333, 346 nm .

Scientific Research Applications

  • BIX01294 induces autophagy-associated cell death in cancer cells through EHMT2/G9a dysfunction and intracellular reactive oxygen species production. The study demonstrated that BIX01294, a selective EHMT2 inhibitor, triggered strong autophagic activation in various cancer cells, including breast and colon cancer cells. This autophagic response led to cell death, which was autophagy-dependent and caspase-independent. The mechanism of action involved the accumulation of reactive oxygen species (ROS) due to EHMT2 inhibition. This finding suggests the potential of BIX01294 as a therapeutic strategy for treating cancer by targeting EHMT2 and inducing autophagy-mediated cell death (Kim et al., 2013).

Mechanism of Action

Target of Action

The primary targets of BIX01294 are the histone-lysine methyltransferases (HMTase), specifically G9a and G9a-like protein (GLP) . These enzymes play a crucial role in the methylation of histone-3 lysine (9) (H3K9me), a process that is involved in gene silencing .

Mode of Action

BIX01294 selectively inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . It reduces the levels of H3K9me, thereby altering the epigenetic status of chromatin .

Biochemical Pathways

The inhibition of G9a and GLP by BIX01294 affects the methylation of H3K9, which is a key process in the regulation of gene expression. This can lead to changes in various biochemical pathways, potentially inducing autophagy and apoptosis in certain cell types, such as human glioma cells .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its bioavailability.

Result of Action

The inhibition of G9a and GLP by BIX01294 leads to a reduction in H3K9 methylation. This can induce autophagy and apoptosis in certain cell types, such as human glioma cells . The exact molecular and cellular effects can vary depending on the specific context and cell type.

Action Environment

The action, efficacy, and stability of BIX01294 can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the cells or tissues in which it is acting.

Safety and Hazards

The product is not for human or veterinary use . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. After skin contact, generally, the product does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. After swallowing, if symptoms persist a doctor should be consulted .

Future Directions

BIX01294 has been used in combination with the calcium channel activator BayK8644 to facilitate the generation of induced pluripotent stem cells from somatic cells in vitro . This suggests potential future directions in stem cell research and regenerative medicine.

Biochemical Analysis

Biochemical Properties

BIX01294 (hydrochloride hydrate) plays a significant role in biochemical reactions. It selectively inhibits G9a and GLP Histone Methyltransferase, with IC50s of 1.7 µM and 0.9 µM, respectively . It achieves this by competing for binding with the amino acids N-terminal of the substrate lysine residue .

Cellular Effects

BIX01294 (hydrochloride hydrate) has been shown to induce autophagy and apoptosis in human glioma cells . It triggers autophagy in these cells, leading to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of BIX01294 (hydrochloride hydrate) involves its interaction with G9a and GLP Histone Methyltransferase. It inhibits these enzymes by occupying the histone binding site, preventing interaction with histones . This results in changes at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can be observed in both in vitro and in vivo studies .

Metabolic Pathways

It is known that it interacts with G9a and GLP Histone Methyltransferase, which play crucial roles in histone methylation, a key process in gene expression .

Transport and Distribution

Given its molecular mechanism of action, it is likely that it interacts with transporters or binding proteins that are involved in the transport of histone methyltransferases .

Subcellular Localization

Given its role as a histone methyltransferase inhibitor, it is likely that it localizes to the nucleus where histone methylation occurs .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O2.3ClH.H2O/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOWJAYUMMHCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43Cl3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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